molecular formula C20H11NO7 B7949211 4-Nitrofluorescein

4-Nitrofluorescein

Cat. No.: B7949211
M. Wt: 377.3 g/mol
InChI Key: XURQCNORMJHFOV-UHFFFAOYSA-N
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Description

4-Nitrofluorescein is a chemical compound with the linear formula C24H15NO9 . It is a derivative of fluorescein, which is commonly used as a fluorescent labeling reagent for proteins .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. For instance, one study described the synthesis and spectral properties of 3′-nitrofluorescein and 3′-aminofluorescein, as well as their methyl esters . Another study discussed the peculiarities of the 4,5-dinitrofluorescein esters synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study examined the fluorescent properties of 4′- and 5′-aminofluorescein, unsubstituted fluorescein, and its 4′-nitro derivative in a set of solvent systems .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 461.388 and a melting point of >300°C . It is an orange crystalline solid . In terms of solubility, it is almost transparent in NaOH100g/L .

Scientific Research Applications

  • Fluorescence Properties : 4-Nitrofluorescein demonstrates unique spectral behavior compared to its amino derivatives. It shows minimal emission in aprotic solvents but increased quantum yield in alcohol or water media. This changing spectral property is crucial for understanding inter-fragmental charge transfer in excited states (Mchedlov-Petrossyan et al., 2019).

  • Electrochemical Sensing : Research has shown that graphene oxide-based sensors can be used for the sensitive determination of 4-Nitrophenol, a related nitroaromatic compound. This highlights the potential of similar approaches for detecting this compound or its derivatives (Li et al., 2012).

  • Toxicity Assessment : Studies on the effects of nitrophenols on anaerobic systems, which could include compounds like this compound, have found that these compounds can have varying degrees of toxicity. Such insights are important for environmental impact assessments (Podeh et al., 1995).

  • Nitric Oxide Synthase Inhibition : this compound derivatives have been used in studies to screen nitric oxide synthase inhibitors, demonstrating their potential in biological and pharmaceutical research (Agrawal et al., 2019).

  • Environmental Monitoring : Research involving the detection of trace 4-Nitrophenol in the environment using modified electrodes suggests that similar methodologies could be applicable for monitoring this compound or its derivatives in environmental samples (Wang et al., 2022).

  • Bioimaging Applications : this compound derivatives, such as diaminofluoresceins, are used in bioimaging, particularly for detecting nitric oxide in biological systems. This highlights their utility in medical diagnostics and research (Kojima et al., 2001).

Safety and Hazards

4-Nitrofluorescein should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. Store the container tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 4-Nitrofluorescein research could involve further exploration of its synthesis, molecular structure, and chemical reactions. Additionally, its potential applications in various fields such as biochemistry and medicine could be investigated .

Properties

IUPAC Name

3',6'-dihydroxy-7-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-10-4-6-12-16(8-10)27-17-9-11(23)5-7-13(17)20(12)14-2-1-3-15(21(25)26)18(14)19(24)28-20/h1-9,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURQCNORMJHFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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